1-[2-[3-(4-ethoxyphenoxy)propoxy]phenyl]ethanone
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Overview
Description
1-[2-[3-(4-ethoxyphenoxy)propoxy]phenyl]ethanone is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[3-(4-ethoxyphenoxy)propoxy]phenyl]ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-ethoxyphenol with 3-chloropropanol to form 3-(4-ethoxyphenoxy)propanol. This intermediate is then reacted with 2-bromoacetophenone under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-[3-(4-ethoxyphenoxy)propoxy]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-[2-[3-(4-ethoxyphenoxy)propoxy]phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[2-[3-(4-ethoxyphenoxy)propoxy]phenyl]ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
1-[2-[3-(2-ethoxyphenoxy)propoxy]phenyl]ethanone: This compound has a similar structure but with a different position of the ethoxy group.
1-[2-[3-(4-methoxyphenoxy)propoxy]phenyl]ethanone: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
1-[2-[3-(4-ethoxyphenoxy)propoxy]phenyl]ethanone is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-[2-[3-(4-ethoxyphenoxy)propoxy]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-3-21-16-9-11-17(12-10-16)22-13-6-14-23-19-8-5-4-7-18(19)15(2)20/h4-5,7-12H,3,6,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEWRZVDROZHLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC=CC=C2C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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